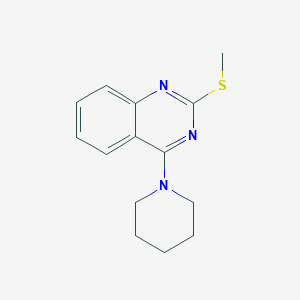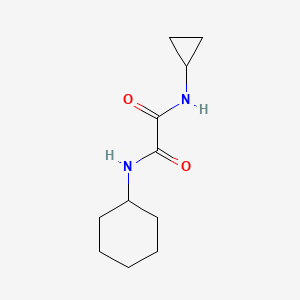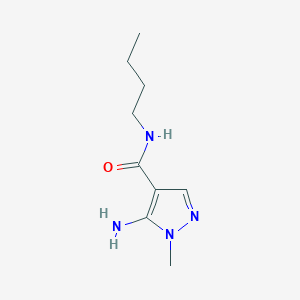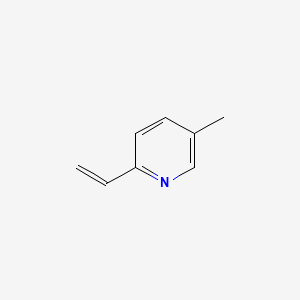
2-(Methylsulfanyl)-4-piperidinoquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfanyl)-4-piperidinoquinazoline is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis
New derivatives of 4-anilinoquinazolines, including compounds involving 2-(methylsulfanyl)quinazoline, have been synthesized and tested. Notably, 6,7,8-trifluoro-4-(2-methoxyanilno)-2-(methylsulfanyl)quinazoline demonstrated promising tuberculostatic activity in vitro (Nosova et al., 2021).
Antibacterial Activity
Research on the antibacterial properties of derivatives has been conducted, particularly focusing on compounds like 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one. These compounds displayed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents (Osarumwense, 2022).
Structural Analysis
The crystal structure of 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol has been analyzed, revealing the alignment and bond characteristics of the compound, which could be fundamental for understanding its interaction in various chemical reactions and potential applications in material sciences or pharmaceuticals (El‐Hiti et al., 2014).
Pharmacological Potential
The 2,4-diaminoquinazoline class, closely related to the 2-(methylsulfanyl)-4-piperidinoquinazoline structure, has been explored for its potential as a lead candidate in tuberculosis drug discovery, showing that modifications at certain positions in the quinazoline structure can significantly influence biological activity (Odingo et al., 2014).
Antiviral Properties
Compounds derived from methylsulfanyl-triazoloquinazoline, closely related to 2-(methylsulfanyl)quinazoline, have been tested against viruses like Coxsackievirus B4 and Adenovirus type 7, showing promising antiviral activities (Al-Salahi et al., 2013).
Eigenschaften
IUPAC Name |
2-methylsulfanyl-4-piperidin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-18-14-15-12-8-4-3-7-11(12)13(16-14)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSVUEMALXLPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-4-piperidinoquinazoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2595660.png)

![[(2S,5R)-5-Methylpiperidin-2-yl]methanol;hydrochloride](/img/structure/B2595664.png)
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-chlorobenzoate](/img/structure/B2595668.png)

![Ethyl 7-oxa-2-azaspiro[3.5]nonane-3-carboxylate](/img/structure/B2595672.png)

![2-[2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2595674.png)


![N-[[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2595678.png)


